![molecular formula C20H22N2O5S2 B2538878 (E)-2-(3-(tiofen-2-il)acrilamido)-4,5-dihidrotieno[2,3-c]piridina-3,6(7H)-dicarboxilato de dietilo CAS No. 864926-61-4](/img/structure/B2538878.png)

(E)-2-(3-(tiofen-2-il)acrilamido)-4,5-dihidrotieno[2,3-c]piridina-3,6(7H)-dicarboxilato de dietilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

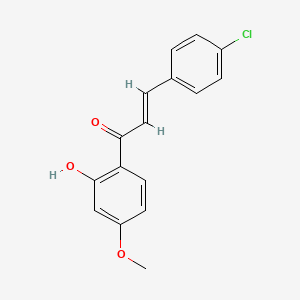

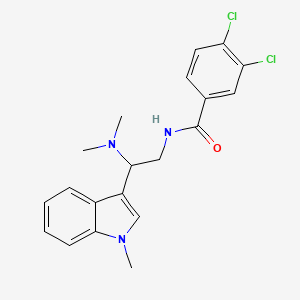

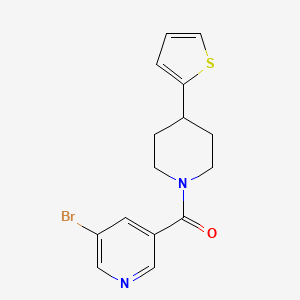

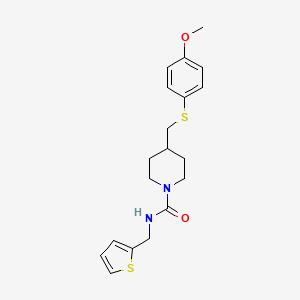

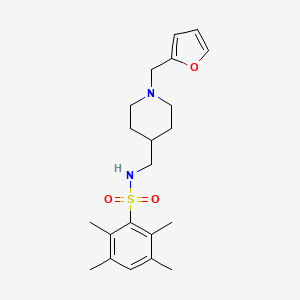

(E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C20H22N2O5S2 and its molecular weight is 434.53. The purity is usually 95%.

BenchChem offers high-quality (E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- La estructura del compuesto combina un núcleo de pirimidina con un grupo tiofeno. Los tiofenos son conocidos por sus actividades antioxidantes y antiinflamatorias . Este compuesto puede exhibir propiedades similares debido a su disposición única.

- Estudios in vitro e in vivo han demostrado potentes efectos antiinflamatorios para compuestos relacionados . Los investigadores podrían investigar el potencial de este compuesto como agente antiinflamatorio.

- Los derivados de tiofeno se han asociado con efectos antitumorales . Investigar el impacto de este compuesto en líneas celulares tumorales podría revelar su potencial como agente quimioterapéutico.

- La estructura del compuesto incluye un anillo de piridina, que se ha relacionado con efectos analgésicos . Los investigadores podrían explorar su capacidad para aliviar el dolor en modelos animales o cultivos celulares.

- Las calconas, compuestos estructuralmente relacionados, exhiben propiedades antibacterianas . Investigar si este compuesto comparte efectos similares podría ser valioso para el desarrollo de fármacos.

- Los derivados de tiofeno encuentran uso en la ciencia de materiales, como en la fabricación de diodos emisores de luz . Los investigadores podrían explorar su potencial en electrónica orgánica o dispositivos optoelectrónicos.

- Los derivados de tiofeno se han utilizado como inhibidores de la corrosión de metales . Los investigadores podrían evaluar si este compuesto ofrece efectos protectores similares contra la degradación de los metales.

Propiedades antioxidantes y antiinflamatorias

Actividad antitumoral

Propiedades analgésicas

Actividad antibacteriana

Aplicaciones en ciencia de materiales

Inhibición de la corrosión

En resumen, la combinación única de este compuesto de unidades de pirimidina, piridina y tiofeno abre emocionantes vías de investigación en diversos campos. Su potencial como antioxidante, agente antiinflamatorio y más, justifica una mayor investigación. Los investigadores pueden explorar sus aplicaciones en el desarrollo de fármacos, la ciencia de los materiales y más allá . 🌟

Mecanismo De Acción

Thiophene derivatives

Thiophene is a five-membered ring compound with one sulfur atom. Thiophene derivatives are known to exhibit various pharmacological properties such as anti-inflammatory, antimicrobial, and antitumor activities . They are also used in the development of organic semiconductors .

Acrylamide derivatives

Acrylamides are organic compounds that contain a vinyl group (C=C) and an amide group (C=O-NH2). They are often used in the synthesis of polymers. Some acrylamide derivatives have been found to inhibit certain enzymes, suggesting potential biological activity .

Pyridine derivatives

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyridine derivatives have shown potent pharmacological properties like cytotoxic activity .

Propiedades

IUPAC Name |

diethyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S2/c1-3-26-19(24)17-14-9-10-22(20(25)27-4-2)12-15(14)29-18(17)21-16(23)8-7-13-6-5-11-28-13/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,23)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAJFDHNBDPYHD-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2538795.png)

![10-Chlorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B2538798.png)

![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)

![3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B2538808.png)

![1-Morpholin-4-yl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2538811.png)

![N-cyclopentyl-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide](/img/structure/B2538814.png)